2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Gefitinib Synthesis Intermediate Purity Positional Isomerism

Essential intermediate for gefitinib (NSCLC) and dual EGFR/α-glucosidase inhibitors. The specific 2-amino-4-(3-chloropropoxy)-5-methoxy substitution pattern is critical; positional isomers fail in gefitinib synthesis. Used in patented VEGFR inhibitor routes. Purity ≥98% ensures proper quinazoline scaffold integration. Request quote for R&D-scale procurement.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 1122661-16-8
Cat. No. B1440761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
CAS1122661-16-8
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C#N)N)OCCCCl
InChIInChI=1S/C11H13ClN2O2/c1-15-10-5-8(7-13)9(14)6-11(10)16-4-2-3-12/h5-6H,2-4,14H2,1H3
InChIKeyPKRRYKXWKZGSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile CAS 1122661-16-8: Procurement-Grade Intermediate for Gefitinib and Quinazoline-Based Inhibitor Development


2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a halogenated benzonitrile derivative with the molecular formula C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.69 g/mol . It features an amino group, a methoxy group, and a 3-chloropropoxy chain on the benzene ring. This compound is a critical intermediate in the synthesis of gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used for non-small cell lung cancer (NSCLC) . It has also been investigated as a building block for quinazoline-based dual inhibitors targeting EGFR and α-glucosidase .

Why Generic 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile Substitution Fails: Positional Isomerism and Purity Requirements for Gefitinib Synthesis


The specific substitution pattern of 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is critical for its intended use in gefitinib synthesis. Substituting this compound with a positional isomer, such as 2-amino-5-(3-chloropropoxy)-4-methoxybenzonitrile, can lead to a different intermediate that will not correctly integrate into the gefitinib molecular scaffold [1]. In a published synthesis route for gefitinib, the correct intermediate, 2-nitro-4-methoxy-5-(3-chloropropoxy)benzonitrile (a direct precursor to the target compound), is used to ensure the proper regiochemistry [1]. Using an isomer with a different substitution pattern would result in a different final product or a failed reaction, highlighting the importance of procuring the exact CAS-specified compound.

Product-Specific Quantitative Evidence for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) in Scientific and Industrial Selection


Positional Isomer Specificity in Gefitinib Synthesis: Direct Comparison of Intermediates

The synthesis of gefitinib requires the specific intermediate 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile. A published method for gefitinib synthesis explicitly uses 2-nitro-4-methoxy-5-(3-chloropropoxy)benzonitrile, which is reduced to the target compound [1]. In contrast, the positional isomer 2-amino-5-(3-chloropropoxy)-4-methoxybenzonitrile is not a viable substitute, as it would lead to a different substitution pattern in the final gefitinib molecule. The study reports a total yield of 49.8% for the six-step gefitinib synthesis when using the correct intermediate [1].

Gefitinib Synthesis Intermediate Purity Positional Isomerism

Commercial Purity Benchmark for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile: AKSci 95% Specification

The compound is commercially available with a minimum purity specification of 95%, as indicated in the AKSci technical datasheet . This purity level is a baseline for research and development applications. Higher purity grades may be required for specific reactions or biological assays.

Intermediate Purity Commercial Specification Quality Control

Patent-Documented Use as an Intermediate in VEGFR Tyrosine Kinase Inhibitor Synthesis

The compound is documented in US Patent Application US2011/0183972 A1 as an intermediate in the synthesis of aromatic ring fused triazine derivatives, which are inhibitors of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase [1]. The patent, assigned to Shenyang Pharmaceutical University, describes the use of these derivatives for treating and preventing cancer [1]. This patent evidence supports the compound's role in the development of novel anti-cancer agents.

VEGFR Inhibitor Patent Evidence Cancer Therapy

Best Research and Industrial Application Scenarios for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8)


Precision Synthesis of Gefitinib: Ensuring Correct Regiochemistry for High-Yield Production

The compound is essential for the multi-step synthesis of gefitinib, an EGFR inhibitor for NSCLC. Using the correct 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile intermediate ensures the proper substitution pattern on the quinazoline core of gefitinib, leading to a functional final product. The documented synthesis route achieves a 49.8% overall yield when the correct intermediate is used [1]. This scenario is critical for pharmaceutical manufacturers and research groups synthesizing gefitinib for drug development or generic production.

Development of Novel Quinazoline-Based Dual EGFR/α-Glucosidase Inhibitors

The compound has been used as a building block in the synthesis of quinazoline-1-deoxynojirimycin hybrids, which exhibit dual inhibitory activity against EGFR tyrosine kinase and α-glucosidase. A study reported that a related hybrid, compound 9d, showed IC50 values of 1.79 nM against EGFR and 0.39 μM against α-glucosidase . This suggests that derivatives of 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile can be optimized for dual-target cancer therapy and metabolic disease applications.

Synthesis of Aromatic Ring Fused Triazine Derivatives as VEGFR Inhibitors

According to US Patent US2011/0183972 A1, this compound is an intermediate in the synthesis of aromatic ring fused triazine derivatives that act as VEGFR tyrosine kinase inhibitors [2]. These inhibitors are designed for the treatment and prevention of cancer. Researchers and pharmaceutical companies developing next-generation VEGFR inhibitors can utilize this compound as a starting material for lead optimization and structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.